N,3-Dimethyloxetan-3-amine hydrochloride
Overview
Description
N,3-Dimethyloxetan-3-amine hydrochloride is a chemical compound with the molecular formula C_6H_12ClNO. It is a derivative of oxetane, a four-membered cyclic ether, with an amine group and a hydrochloride salt attached. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,3-dimethyloxetane as the starting material.
Amination Reaction: The oxetane ring is subjected to amination using ammonia or an amine derivative under specific conditions, such as elevated temperature and pressure.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale amination reactors and efficient separation techniques to isolate the desired product. The process is optimized for high yield and purity, ensuring the compound meets industry standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Nucleophiles such as halides and alkyl groups are used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Various oxetane derivatives and carboxylic acids.
Reduction Products: Primary amines and secondary amines.
Substitution Products: Halogenated oxetanes and alkylated derivatives.
Scientific Research Applications
N,3-Dimethyloxetan-3-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,3-Dimethyloxetan-3-amine hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved are determined by the context of the research and the specific reactions it undergoes.
Comparison with Similar Compounds
Oxetane Derivatives: Other oxetane-based compounds with different substituents.
Amine Hydrochlorides: Other amine hydrochlorides with varying alkyl groups.
Uniqueness: N,3-Dimethyloxetan-3-amine hydrochloride is unique due to its four-membered ring structure, which imparts distinct reactivity compared to larger cyclic ethers. Its ability to undergo various chemical reactions makes it a versatile compound in scientific research.
Properties
IUPAC Name |
N,3-dimethyloxetan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(6-2)3-7-4-5;/h6H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVZWKZJRUXJQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365969-62-5 | |
Record name | N,3-dimethyloxetan-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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